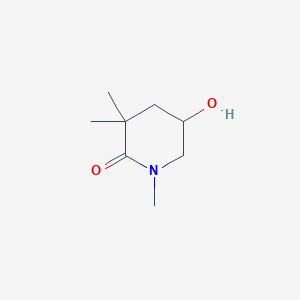
5-Hydroxy-1,3,3-trimethylpiperidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-1,3,3-trimethylpiperidin-2-one is a chemical compound with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol This compound is a derivative of piperidin-2-one, a versatile building block in organic synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-1,3,3-trimethylpiperidin-2-one can be achieved through several methods. One common approach involves the alkylation of piperidin-2-one derivatives. For instance, the hydroxyl group can be protected or unprotected during the alkylation process, which affects the consumption of reagents like s-BuLi (sec-butyllithium) and the diastereomeric excess of the product . The reaction typically involves the use of commercially available starting materials such as D-plenylglycinol and delta-valerolactone .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve the use of readily available raw materials and optimized reaction conditions to ensure high yields and purity. The process may include steps such as protection and deprotection of functional groups, alkylation, and purification through techniques like flash chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
5-Hydroxy-1,3,3-trimethylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium hydride (NaH) for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-1,3,3-trimethylpiperidin-2-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-Hydroxy-1,3,3-trimethylpiperidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the piperidine ring play crucial roles in its biological activity. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methylpiperidin-2-one: A similar compound with a methyl group at the 3-position, used in the synthesis of pharmaceuticals.
1-Methyl-2-pyridone: Another piperidone derivative with applications in medicinal chemistry.
Uniqueness
5-Hydroxy-1,3,3-trimethylpiperidin-2-one is unique due to the presence of the hydroxyl group at the 5-position and the trimethyl substitution pattern. This unique structure imparts specific chemical and biological properties, making it valuable for various applications .
Eigenschaften
Molekularformel |
C8H15NO2 |
|---|---|
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
5-hydroxy-1,3,3-trimethylpiperidin-2-one |
InChI |
InChI=1S/C8H15NO2/c1-8(2)4-6(10)5-9(3)7(8)11/h6,10H,4-5H2,1-3H3 |
InChI-Schlüssel |
KCTCZJXAPCOSPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CN(C1=O)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[[4-(4-iodophenyl)piperazin-1-yl]methyl]-3aH-pyrrolo[2,3-b]pyridine;trihydrochloride](/img/structure/B14787838.png)
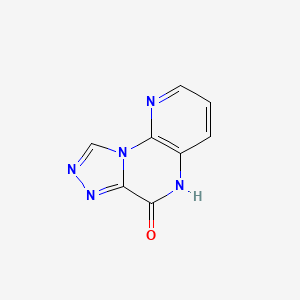
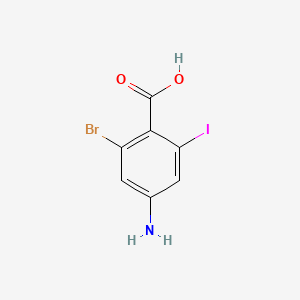
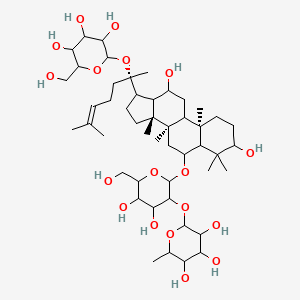
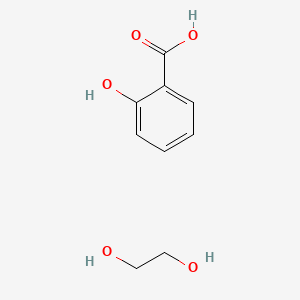
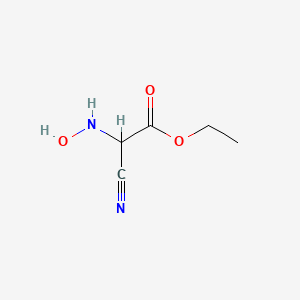
![2-[(1S)-1-aminoethyl]-5-chloro-3-phenyl-3,4-dihydroquinazolin-4-one](/img/structure/B14787878.png)
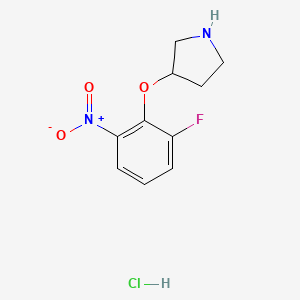
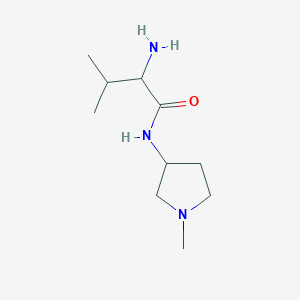
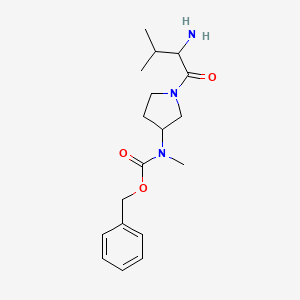

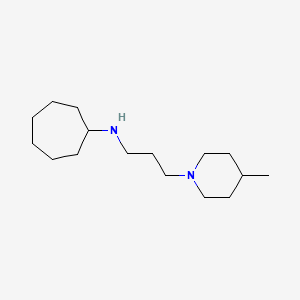
![Disodium;[5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate;hydrate](/img/structure/B14787932.png)

